molecular formula C4H10ClN B2487153 2-Methylazetidine hydrochloride CAS No. 1152113-37-5

2-Methylazetidine hydrochloride

Cat. No.: B2487153
CAS No.: 1152113-37-5
M. Wt: 107.58
InChI Key: WYQBCZUEZOFZFT-WCCKRBBISA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered heterocycles containing a nitrogen atom, known as azetidines, are significant structural motifs in organic chemistry. numberanalytics.comnumberanalytics.com These compounds serve as crucial building blocks for more complex molecules and have found applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The utility of azetidines stems from their unique combination of molecular rigidity and chemical reactivity, which allows for their use as scaffolds in the development of new drugs and as intermediates in the synthesis of natural products. numberanalytics.comnih.gov

The study of azetidines has evolved significantly since their initial discovery. Early research into these four-membered nitrogen heterocycles was often hampered by synthetic challenges. nih.gov However, the identification of azetidine-containing natural products, such as azetidine-2-carboxylic acid, spurred increased interest in this class of compounds. rsc.org Over the years, numerous synthetic methods have been developed to access these strained rings. Traditional methods often relied on the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net More recent advancements include ring contraction of larger heterocycles, [2+2] cycloaddition reactions, and C-H activation strategies. rsc.orgmagtech.com.cn A notable and efficient method is the Couty synthesis, which prepares enantiopure azetidines from readily available β-amino alcohols. wikipedia.org

The chemical behavior of azetidines is largely governed by their inherent ring strain. researchwithrutgers.comrsc.orgrsc.org This strain, a consequence of the deviation of bond angles from the ideal tetrahedral angle, makes the ring susceptible to opening reactions. researchwithrutgers.comrsc.orgrsc.org However, the azetidine (B1206935) ring is notably more stable than its three-membered counterpart, the aziridine (B145994), which allows for easier handling while still providing unique reactivity that can be harnessed under specific reaction conditions. researchwithrutgers.comrsc.orgrsc.org This balance of stability and reactivity makes azetidines valuable intermediates in organic synthesis, allowing for functionalization through the cleavage of the carbon-nitrogen sigma bond. rsc.org The ring strain also imparts a degree of conformational rigidity to the molecule. enamine.net

The ring strain of azetidine is a key characteristic that distinguishes it from other small ring systems. A comparison of the approximate ring strain energies highlights these differences.

Heterocycle/CycloalkaneRing Strain (kcal/mol)
Aziridine27.7
Cyclopropane27.6
Cyclobutane (B1203170)26.4
Azetidine 25.4
Oxetane24.7
Thietane19.6
Pyrrolidine (B122466)5.4
Piperidine0
Data sourced from multiple scientific reports. researchgate.netrsc.orgrsc.org

As the table indicates, the ring strain of azetidine is comparable to that of cyclobutane and slightly less than that of aziridine. researchgate.netrsc.org This intermediate level of strain energy is a crucial factor in the synthetic utility of azetidines, rendering them more stable and easier to handle than the highly reactive aziridines, yet more reactive and synthetically versatile than the relatively unstrained five-membered pyrrolidine ring. rsc.org

Overview of Azetidine-Containing Scaffolds in Research

Azetidine-containing scaffolds have become increasingly important in various areas of chemical research, particularly in medicinal chemistry and materials science. nih.govresearchwithrutgers.com Their rigid framework provides a well-defined three-dimensional structure that can be beneficial for molecular recognition and binding to biological targets. enamine.net The presence of the nitrogen atom also offers a site for further functionalization and can influence the physicochemical properties of the molecule, such as basicity and solubility. nih.gov

Although relatively rare compared to five- and six-membered nitrogen heterocycles, the azetidine ring is found in a number of natural products with interesting biological activities. rsc.orgbohrium.com The first identified naturally occurring azetidine was azetidine-2-carboxylic acid, a toxic proline analogue found in plants. bohrium.comwikipedia.org Other notable examples include mugineic acid, an iron-chelating compound from barley, and penaresidins, which are marine alkaloids. wikipedia.org The discovery of these and other azetidine-containing natural products has highlighted the diverse roles these small rings can play in biological systems. rsc.org

The azetidine scaffold is a privileged motif in medicinal chemistry and has been incorporated into a wide range of synthetic compounds with diverse pharmacological activities. nih.govresearchwithrutgers.comnih.gov These include agents with anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov The conformational constraint provided by the azetidine ring can lead to improved binding affinity and selectivity for biological targets. enamine.net Furthermore, the introduction of an azetidine ring can favorably modulate the pharmacokinetic properties of a drug candidate. researchgate.net

Specific Focus on 2-Methylazetidine (B154968) Hydrochloride

2-Methylazetidine hydrochloride is a heterocyclic amine derivative with the chemical formula C₄H₉N·HCl. lookchem.com It features a four-membered azetidine ring with a methyl group attached to the second carbon atom. lookchem.com This compound is recognized for its utility as a building block in the synthesis of various pharmaceutical compounds due to its inherent reactivity. lookchem.com

The hydrochloride salt of 2-methylazetidine is a common form used in research and synthesis. Different stereoisomers, such as (R)-2-methylazetidine hydrochloride and (S)-2-methylazetidine hydrochloride, are also available for specific synthetic applications. sigmaaldrich.commedchemexpress.com

Below is a table summarizing the key chemical identifiers for this compound and its related free base.

IdentifierThis compound2-Methylazetidine
IUPAC Name 2-methylazetidine;hydrochloride2-methylazetidine
CAS Number 1152113-37-5 lookchem.com19812-49-8 nih.gov
Molecular Formula C₄H₁₀ClN nih.govC₄H₉N nih.gov
Molecular Weight 107.58 g/mol lookchem.com71.12 g/mol nih.gov
InChI Key WYQBCZUEZOFZFT-UHFFFAOYSA-NDLBWPRNUXWYLRN-UHFFFAOYSA-N nih.gov

This table was generated based on data from multiple sources.

Research involving 2-methylazetidine and its derivatives spans various areas of medicinal chemistry and drug discovery. A significant application is its use as a starting material in the synthesis of bacterial peptide deformylase inhibitors. lookchem.comchemicalbook.com These inhibitors are critical for developing new treatments for bacterial infections as they target an essential enzyme in bacterial protein synthesis. lookchem.com By inhibiting this enzyme, the growth and replication of bacteria can be controlled. lookchem.com

Furthermore, azetidine derivatives, in general, have been investigated for a range of biological activities. Studies have shown that some azetidine derivatives exhibit potential as anticancer and anti-inflammatory agents. The structural features of the azetidine ring allow it to interact effectively with biological targets like enzymes and receptors. For instance, some azetidine derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by inhibiting key survival pathways.

The versatility of the azetidine scaffold, including substituted versions like 2-methylazetidine, makes it a valuable component in the design of novel therapeutic agents. It is frequently used as a drug intermediate for the synthesis of various active compounds. medchemexpress.commedchemexpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-37-5
Record name 2-methylazetidine hydrochloride
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Advanced Synthetic Methodologies for 2 Methylazetidine and Its Derivatives

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine core has traditionally been dominated by intramolecular cyclization reactions. chemrxiv.org However, the quest for greater efficiency, modularity, and access to densely functionalized derivatives has spurred the development of contemporary methods, notably those based on strain-release principles. chemrxiv.orgunipr.it These advanced strategies often provide access to complex azetidine structures that are difficult to obtain through classical routes. rsc.org

Intramolecular cyclization remains a cornerstone of azetidine synthesis. These methods rely on the formation of a carbon-nitrogen bond to close the four-membered ring, typically through an intramolecular nucleophilic substitution (SN2) pathway. nih.govresearchgate.net

One of the most established methods for forming the azetidine ring is the intramolecular cyclization of γ-amino halides or their equivalents derived from γ-amino alcohols. clockss.org In this approach, a nitrogen atom acts as an internal nucleophile, attacking a carbon atom three positions away that is bonded to a suitable leaving group. nih.govresearchgate.net For the synthesis of 2-methylazetidine (B154968), this would typically involve a precursor such as 4-amino-2-halopentane or a derivative of 4-aminopentan-2-ol.

The hydroxyl group of a 1,3-amino alcohol is not a good leaving group on its own and must first be activated. This is commonly achieved by converting it into a sulfonate ester, such as a tosylate, mesylate, or triflate, which are excellent leaving groups for nucleophilic substitution. clockss.orgorganic-chemistry.org The choice of leaving group can depend on the specific substrate and desired reaction conditions. clockss.org

Table 1: Common Leaving Groups in Azetidine Synthesis via Intramolecular Cyclization
Precursor TypeLeaving GroupTypical Activating ReagentReference
1,3-Amino HalideChloride (Cl)- clockss.org
1,3-Amino HalideBromide (Br)- clockss.org
1,3-Amino HalideIodide (I)- clockss.org
1,3-Amino AlcoholMesylate (OMs)Methanesulfonyl chloride (MsCl) researchgate.netorganic-chemistry.org
1,3-Amino AlcoholTosylate (OTs)p-Toluenesulfonyl chloride (TsCl) clockss.org
1,3-Amino AlcoholTriflate (OTf)Triflic anhydride (B1165640) (Tf2O) clockss.org

The efficiency of intramolecular cyclization is often enhanced by the use of a base. researchgate.net The base deprotonates the amine nucleophile (or a sulfonamide precursor), increasing its nucleophilicity and promoting the ring-closing SN2 reaction. This is particularly crucial when the amine is protected or when a weaker nucleophile is used. The reaction is typically a one-pot process where the activation of the hydroxyl group (e.g., mesylation) is followed by base-induced cyclization. organic-chemistry.org

The choice of base is critical to avoid side reactions. Non-nucleophilic, strong bases are often preferred. For example, in the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohol precursors, a one-pot mesylation followed by ring closure is induced by a base. organic-chemistry.org

Table 2: Bases Used in Promoting Azetidine Ring Closure
BaseRoleExample ApplicationReference
Potassium Carbonate (K2CO3)Promotes cyclization after activationSynthesis of α-carbonylated N-sulfonylazetidines organic-chemistry.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Non-nucleophilic base to prevent side reactionsAza-Michael additions in azetidine synthesis mdpi.com
Sodium Hydride (NaH)Strong base for deprotonationHorner-Wadsworth-Emmons reaction for azetidine precursors nih.gov

Contemporary synthetic methods increasingly utilize highly strained molecules as precursors, harnessing their inherent ring strain as a thermodynamic driving force for ring formation or transformation. chemrxiv.orgbeilstein-journals.org These strategies often allow for the rapid construction of complex and substituted azetidines. bris.ac.uknih.gov

The one-carbon ring expansion of three-membered aziridines to four-membered azetidines is an elegant and efficient synthetic strategy. nih.gov This transformation can be achieved by reacting aziridines with a rhodium-bound carbene, which proceeds through a formal [3+1] ring expansion. nih.gov The mechanism is proposed to involve the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade. nih.govresearchgate.net This method is particularly powerful as it can be highly stereoselective, efficiently transferring chirality from the aziridine (B145994) substrate to the azetidine product. nih.gov For instance, bicyclic methylene (B1212753) aziridines can be converted into highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov A simple, one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can also yield 1-arenesulfonylazetidines. organic-chemistry.org

Table 3: Ring Expansion of Aziridines to Azetidines
Aziridine SubstrateReagentCatalyst/PromoterKey IntermediateReference
Bicyclic methylene aziridinesDiazo compounds (carbene source)Rhodium(II) acetateAziridinium ylide nih.gov
1-ArenesulfonylaziridinesDimethylsulfoxonium methylideMicrowave irradiation, AluminaNot specified organic-chemistry.org
N-TosylaziridineAlkynes, ketones, etc.Boron trifluoride (Lewis acid)Azomethine ylide wikipedia.org

The use of 1-azabicyclo[1.1.0]butanes (ABBs) represents a cutting-edge strategy for azetidine synthesis. chemrxiv.orgchemrxiv.org ABBs are highly strained molecules, and this strain can be released through the cleavage of the central C-N bond, providing a powerful thermodynamic driving force for the formation of functionalized azetidines. bris.ac.ukresearchgate.net This approach is remarkably versatile, allowing for the installation of two new substituents onto the resulting azetidine ring in a single operation. chemrxiv.org

One powerful application involves the reaction of lithiated ABB with boronic esters. researchgate.net This is followed by N-protonation, which triggers a 1,2-migration and cleavage of the central bond to relieve ring strain, yielding an N-H azetidinyl boronic ester that can be further functionalized. researchgate.net Another approach uses visible-light photocatalysis to react ABBs with sulfonylimine precursors, leading to densely functionalized azetidines in high yields. chemrxiv.orgchemrxiv.org

Table 4: Azetidine Synthesis from Azabicyclo[1.1.0]butanes (ABBs)
MethodKey ReagentsMechanism HighlightProduct TypeReference
Homologationt-BuLi, Boronic Esters, Acetic Acid1,2-migration with C-N bond cleavageN-H azetidinyl boronic esters researchgate.net
Radical Strain-Release PhotocatalysisSulfonylimines, Organic PhotosensitizerEnergy transfer to form radical intermediatesDensely functionalized azetidines chemrxiv.orgchemrxiv.org
AlkylationOrganometal reagents (e.g., Grignards)Copper-catalyzed direct alkylationAlkyl, vinyl, benzyl-substituted azetidines organic-chemistry.org
SpirocyclizationABB-ketone precursors, ElectrophilesElectrophile-induced spirocyclization-desilylationAzetidine-containing spirocycles nih.gov

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful and atom-economical method for constructing the four-membered azetidine ring system. researchgate.netchemrxiv.org These reactions involve the combination of two unsaturated molecules, or parts of the same molecule, to form a cyclic product. mdpi.com While thermally forbidden in many cases, photochemical and metal-catalyzed approaches have been developed to facilitate these transformations. researchgate.net

Photochemical methods utilize light energy to access reactive excited states, enabling otherwise challenging cycloadditions. researchgate.netchemrxiv.org

The Norrish–Yang cyclization is a key photochemical reaction for synthesizing azetidinols, which are precursors to functionalized azetidines. beilstein-journals.orgresearchgate.net This intramolecular reaction typically involves the 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that subsequently cyclizes to form the azetidine ring. beilstein-journals.org For instance, α-aminoacetophenones can be irradiated to produce highly strained azetidinols. beilstein-journals.org The choice of solvent, such as deuterated acetonitrile (B52724), can be crucial for facilitating these cyclizations. beilstein-journals.org A notable application involves a "build and release" strategy, where a photochemically forged 3-phenylazetidinol intermediate undergoes subsequent ring-opening upon addition of boronic acids or electron-deficient ketones. beilstein-journals.org

The Aza-Paternò-Büchi reaction is the [2+2] photocycloaddition of an imine and an alkene, representing one of the most direct and efficient routes to azetidines. nih.govresearchgate.net However, its application has been historically limited, particularly with acyclic imines, due to competing E/Z isomerization upon photoexcitation. nih.govnih.gov Much of the success has been with cyclic imines or intramolecular variants to prevent this undesired relaxation pathway. nih.govnih.gov Recent advancements have focused on visible-light-mediated processes using photocatalysts. researchgate.netnih.govnih.gov This strategy often involves triplet energy transfer from an excited photocatalyst to either the alkene or the imine equivalent (like an oxime), generating a triplet-state intermediate that undergoes the cycloaddition. chemrxiv.orgnih.gov Matching the frontier molecular orbital energies of the alkene and the imine component is critical for a successful reaction, preventing undesired side reactions like alkene dimerization. nih.gov This visible-light approach allows for milder reaction conditions and has expanded the scope to include previously unreactive acyclic oximes, providing access to a broader range of functionalized azetidines. chemrxiv.orgnih.gov

Key Features of Photochemical [2+2] Cycloadditions for Azetidine Synthesis
ReactionDescriptionKey IntermediatesTypical Starting MaterialsRecent Advancements
Norrish-Yang CyclizationIntramolecular photocyclization to form azetidinols. beilstein-journals.org1,4-biradical. beilstein-journals.orgα-Aminoacetophenones. beilstein-journals.orgUse in "build and release" strategies for further functionalization. beilstein-journals.org
Aza-Paternò-Büchi Reaction[2+2] photocycloaddition of an imine and an alkene. nih.govresearchgate.netExcited-state imine (triplet state). chemrxiv.orgImines (or equivalents like oximes) and alkenes. nih.govVisible-light photocatalysis to overcome limitations of acyclic imines. nih.govnih.gov

Metal catalysis offers a powerful alternative to photochemical methods for promoting [2+2] cycloadditions. While the direct metal-catalyzed [2+2] cycloaddition of imines to alkenes for synthesizing 2-methylazetidine is a specific and challenging transformation, related metal-catalyzed reactions highlight the potential of this approach. For instance, dirhodium(II) carboxylates have been effectively used to catalyze the intramolecular C-H insertion of α-diazoacetamides, leading to the highly enantioselective formation of azetidin-2-ones (β-lactams), which are key intermediates for carbapenem (B1253116) antibiotics. rsc.org

Furthermore, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.gov In this process, a photogenerated α-aminoalkyl radical adds to an alkyne, and the resulting vinyl radical undergoes a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization to form the azetidine ring. nih.gov These examples showcase the power of metal catalysis in constructing the strained azetidine scaffold through various mechanistic pathways.

Stereoselective Synthesis of 2-Methylazetidine and its Chiral Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure 2-methylazetidine and its derivatives, which are important for pharmaceutical applications.

Asymmetric synthesis aims to create specific stereoisomers of a chiral molecule. This is achieved using various strategies, including chiral auxiliaries, catalysts, or enzymes.

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide (Ellman's auxiliary), have become a cornerstone in the asymmetric synthesis of amines and their derivatives, including N-heterocycles. researchgate.netyale.edu This reagent is widely used due to its high stereocontrol and the reliability of the methods. yale.edu The general strategy involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinylimine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the C=N bond. Subsequent removal of the sulfinyl group yields the chiral amine.

This methodology can be applied to the synthesis of chiral azetidines. For example, the addition of a suitable organometallic reagent to an N-(tert-butanesulfinyl)imine derived from a precursor containing a leaving group can be followed by an intramolecular cyclization to form the azetidine ring. The stereochemistry of the final product is controlled by the chiral sulfinyl group. The versatility of this approach allows for the synthesis of various substituted chiral azetidines with high diastereoselectivity. researchgate.net

Application of Chiral Sulfinamide Chemistry
StepDescriptionKey Feature
1. Imine FormationCondensation of a carbonyl compound with enantiopure tert-butanesulfinamide.Formation of a chiral N-sulfinylimine.
2. Nucleophilic AdditionStereoselective addition of a nucleophile to the imine.The chiral sulfinyl group directs the approach of the nucleophile, establishing a new stereocenter.
3. CyclizationIntramolecular displacement of a leaving group to form the azetidine ring.Formation of the four-membered ring.
4. DeprotectionRemoval of the sulfinyl auxiliary group.Liberation of the final chiral azetidine product.

Biocatalysis has emerged as a powerful and green tool for producing chiral compounds with high enantioselectivity under mild reaction conditions. nih.govresearchgate.net Enzymes and whole-cell systems can perform highly specific transformations, making them ideal for the synthesis of enantiomerically pure pharmaceuticals and their intermediates. mdpi.commdpi.com

For the synthesis of chiral azetidine derivatives, whole-cell catalysts have demonstrated remarkable efficiency. For example, the whole cells of Rhodococcus erythropolis AJ270 have been used to catalyze the enantioselective biotransformation of racemic 1-benzyl-2-methylazetidine-2-carbonitrile. nih.gov This biotransformation proceeds through the combined action of two enzymes within the microbial cells: a highly active but non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. nih.gov This system effectively resolves the racemic mixture to produce the corresponding (R)-azetidine-2-carboxylic acid and the remaining (S)-azetidine-2-carboxamide in excellent yields and with enantiomeric excess values often exceeding 99.5%. nih.gov

Another innovative biocatalytic approach involves the one-carbon ring expansion of aziridines to azetidines. chemrxiv.org A laboratory-evolved variant of cytochrome P450, named P411-AzetS, catalyzes a highly enantioselective beilstein-journals.orgresearchgate.net-Stevens rearrangement of aziridinium ylides. chemrxiv.org This engineered enzyme demonstrates exceptional stereocontrol, achieving a 99:1 enantiomeric ratio, and effectively promotes the desired ring expansion over competing side reactions. chemrxiv.org This method provides a novel route to valuable chiral azetidine building blocks from readily available aziridine precursors.

Asymmetric Synthetic Routes

Diastereoselective Transformations

Diastereoselective transformations are crucial for synthesizing complex molecules with multiple stereocenters, such as substituted 2-methylazetidines. A powerful strategy involves the α-alkylation of chiral azetidine precursors, where an existing stereocenter directs the formation of a new one.

A notable example is the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. rsc.org The direct alkylation of these esters often results in low yields and poor diastereoselectivity. However, by forming a diastereomerically pure borane (B79455) complex with the azetidine nitrogen, the reaction's efficiency and selectivity are dramatically improved. rsc.org The borane group, coordinated to the nitrogen's axial lone pair, works in concert with the existing chiral auxiliary (the N-(S)-1-phenylethyl group) to direct the incoming electrophile. rsc.org

For instance, treating the tert-butyl ester N-borane complex with lithium bis(trimethylsilyl)amide (LiHMDS) followed by benzyl (B1604629) bromide yields the α-benzylated product in 90% yield and as almost a single diastereomer. rsc.org This method leverages the steric and electronic influence of the N-borane complex to create a highly organized transition state, effectively shielding one face of the planar enolate intermediate. rsc.org This approach has been successfully applied to introduce various alkyl groups, including methyl, ethyl, and allyl groups, demonstrating its utility in generating optically active α-substituted azetidine-2-carboxylic acid esters. rsc.org

Similarly, diastereoselective α-alkylation has been achieved with N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes. researchgate.net Treatment of the diastereomerically pure N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide afforded the α-benzylated product with high diastereoselectivity (72% yield of the major diastereomer vs. 2% of the minor). researchgate.net

Precursor ComplexBaseElectrophileProductYield (%)Diastereomeric RatioReference
(1S,2S,1′S)-3aLiHMDSBenzyl bromide(2S,1′S)-2aa90>99:1 rsc.org
(1S,2S,1′S)-4bLDABenzyl bromide(2S,1′S)-5ba7297:3 researchgate.net
(1S,2S,1′S)-3aLiHMDSMethyl iodide(2S,1′S)-2ab88>99:1 rsc.org
(1S,2S,1′S)-3aLiHMDSAllyl bromide(2S,1′S)-2ad91>99:1 rsc.org

These methods underscore the power of using chiral auxiliaries and coordinating groups like borane to achieve high levels of diastereocontrol in the functionalization of the azetidine ring at the C2 position.

Control of Stereochemistry in Azetidine Ring Formation

Achieving stereocontrol during the initial construction of the azetidine ring is a fundamental strategy for producing enantiomerically pure compounds. This is often accomplished through intramolecular cyclization of acyclic precursors that possess one or more stereocenters, which in turn dictate the stereochemical outcome of the ring-closing reaction.

A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-aryl-3-(hydroxymethyl)azetidines. acs.org This kinetically controlled reaction involves the intramolecular cyclization of oxiranylmethyl-substituted benzylamines. By treating the precursor with a strong base mixture like lithium diisopropylamide (LDA) and potassium tert-butoxide at low temperatures (-78 °C), the four-membered azetidine ring is formed with high regio- and diastereoselectivity, favoring the trans product. acs.org Quantum chemical calculations have confirmed that while the formation of a five-membered pyrrolidine (B122466) ring is thermodynamically more favorable, the transition state leading to the azetidine is kinetically preferred. acs.org

Another approach involves the stereocontrolled synthesis of all four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC). nih.gov Two distinct strategies were employed: one yielding the cis-ADC enantiomers and the other providing the trans-ADC enantiomers, showcasing a high degree of control over the ring formation process. nih.gov

Furthermore, the synthesis of chiral azetidin-3-ones can be achieved through a gold-catalyzed intermolecular oxidation and subsequent intramolecular N-H insertion of chiral N-propargylsulfonamides. nih.gov The chirality is introduced using Ellman's tert-butanesulfinamide chemistry, which allows for the preparation of the N-propargylsulfinamides with excellent diastereoselectivity. The subsequent cyclization proceeds without loss of stereochemical integrity, providing a flexible route to enantiopure azetidin-3-ones, which are versatile precursors for other functionalized azetidines. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.gov

Starting Material TypeReaction TypeKey FeaturesStereochemical OutcomeReference
Oxiranylmethyl-substituted benzylaminesIntramolecular Cyclization (Base-mediated)Kinetically controlled; strong base (LiDA-KOR)High regio- and diastereoselectivity for trans-azetidines acs.org
Chiral N-propargylsulfonamidesGold-catalyzed Oxidative CyclizationChiral auxiliary (tert-butanesulfinamide); N-H insertionHigh enantiomeric excess (>98% e.e.) nih.gov
Complex acyclic precursorsIntramolecular CyclizationStereocontrolled synthesis designAccess to all four stereoisomers of azetidine-2,3-dicarboxylic acid nih.gov

Deracemization Techniques and Enantiopurification

The preparation of enantiomerically pure azetidines is paramount for their application in pharmaceuticals and as chiral ligands. When a synthetic route yields a racemic or diastereomeric mixture, deracemization or enantiopurification techniques are required.

Deracemization, the conversion of a racemate into a single enantiomer, can be a highly efficient process. While specific examples for 2-methylazetidine are not extensively detailed, related strategies are well-documented. One such strategy is the catalytic enantioselective intermolecular desymmetrization of meso-azetidines. nih.gov This method utilizes a chiral catalyst to selectively open the ring of an achiral but prochiral azetidine, leading to a highly enantioenriched, densely functionalized product. nih.gov Mechanistic studies suggest the reaction proceeds via amide nitrogen activation, with the Curtin-Hammett principle governing the outcome. nih.gov

More commonly, enantiopurification is achieved by separating stereoisomers. This can be done by:

Formation of Diastereomeric Salts: A racemic mixture of a chiral amine like 2-methylazetidine can be resolved by reacting it with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Two scalable syntheses of (S)-2-methylazetidine have been reported where the final product is isolated as a bench-stable, crystalline (R)-(−)-CSA (camphorsulfonic acid) salt, which facilitates purification and ensures high enantiomeric excess (>99% ee).

Chromatographic Separation: Diastereomers generated during a synthesis can often be separated using standard column chromatography. For instance, in the synthesis of 2-arylazetidines from oxiranes, the crude mixture is purified by column chromatography to isolate the desired product. acs.org For enantiomers, chiral chromatography techniques, such as supercritical fluid chromatography (SFC), are highly effective.

Kinetic Resolution: This involves reacting a racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product.

In the synthesis of complex azetidine derivatives, such as bicyclic azetidines with antimalarial activity, the initial intramolecular cyclization often yields a mixture of diastereomers (ca. 1:1). acs.org The separation of these isomers is a critical step, often achieved by chromatography, to proceed with the desired stereochemically pure intermediate. acs.org

Modern Synthetic Techniques for Azetidine Compounds

Modern synthetic organic chemistry has embraced new technologies to improve the efficiency, safety, and scalability of chemical transformations. Flow chemistry and photochemistry are at the forefront of these advancements, offering significant advantages for the synthesis of strained ring systems like azetidines.

Flow Chemistry Approaches

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing. This technology is particularly well-suited for handling highly reactive or unstable intermediates, which are often involved in azetidine synthesis.

The generation and use of organolithium species, which are highly reactive and often require cryogenic temperatures in batch, can be managed much more safely and efficiently in a flow reactor. uniba.itacs.orgnih.gov A continuous flow protocol has been developed for the synthesis of both C2- and C3-functionalized azetidines starting from N-Boc-3-iodoazetidine. uniba.itacs.org

For C3-functionalization, a flow system consisting of micromixers and microtube reactors allows for a rapid iodine/lithium exchange using n-hexyllithium, followed by quenching with an electrophile. uniba.it The precise control of residence time (as short as 82 milliseconds) and temperature (-50 °C, significantly warmer than typical batch conditions) enables the efficient generation of the C3-lithiated azetidine intermediate, which is trapped to give products in good to excellent yields. uniba.it

For the synthesis of 2-substituted azetines (precursors to 2-substituted azetidines), the same starting material can be treated with lithium diisopropylamide (LDA) in a flow reactor at 0 °C. uniba.it This induces a β-elimination followed by lithiation at the C2 position, which can then be trapped by an electrophile. uniba.it Flow technology makes the handling of these otherwise unstable lithiated intermediates practical at much higher temperatures than in batch. uniba.itacs.orgnih.gov

Starting MaterialReagentFlow ConditionsProduct TypeKey AdvantageReference
N-Boc-3-iodoazetidinen-Hexyllithium, Electrophile-50 °C, 82 ms (B15284909) residence timeC3-Functionalized AzetidinesSafe handling of C3-lithiated intermediate at higher temperature uniba.it
N-Boc-3-iodoazetidineLDA, Electrophile0 °C, 9.4 s residence timeC2-Functionalized AzetinesEnables β-elimination/lithiation sequence at a practical temperature uniba.it
1-Azabicyclo[1.1.0]butanesOrganolithium, Electrophile0 °CC3-Functionalized AzetidinesAvoids cryogenic temperatures, telescoped process researchgate.net

Combining photochemistry with flow technology offers a powerful method for constructing molecular complexity under mild conditions. Photochemical reactions in batch are often plagued by issues of light penetration, scalability, and inconsistent irradiation. Flow photoreactors, typically made of narrow, transparent tubing (like FEP) coiled around a light source, overcome these limitations, enabling high-throughput and reproducible synthesis.

The Norrish-Yang cyclization is a classic photochemical reaction that can be used to form azetidine rings. durham.ac.ukresearchgate.netbeilstein-journals.org A photo-flow process has been devised for the synthesis of 3-hydroxyazetidines from α-aminoacetophenones. durham.ac.uk While batch processing of this reaction suffers from long reaction times and low throughput, the flow process enables multi-gram scale synthesis with short residence times and high reproducibility. durham.ac.uk

Another significant photochemical method for azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. researchgate.netnih.govnih.govchemrxiv.orgresearchgate.net These reactions, which can be promoted by direct UV irradiation or via photosensitization, have been successfully translated to flow systems. nottingham.ac.ukdtu.dk For example, a continuous flow photochemical reactor has been used to synthesize Dewar azetidines from 1,2-dihydropyridines with productivities up to 1622 mg h⁻¹, a significant improvement over batch methods (67 mg h⁻¹). nottingham.ac.uk The use of visible-light photocatalysts in flow reactors further enhances the sustainability and accessibility of these transformations, allowing for the synthesis of highly functionalized azetidines under exceptionally mild conditions. chemrxiv.org

Biocatalytic Methodologies

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of complex molecules, including amine-containing pharmaceuticals. mdpi.comrug.nl By harnessing the inherent selectivity of enzymes, chemists can achieve transformations that are difficult to accomplish using traditional chemical methods, often under mild reaction conditions. nih.govnih.gov

A promising biocatalytic route to azetidines involves the ring expansion of more readily available three-membered aziridine rings. researchgate.netepfl.ch This strategy leverages the strain of the aziridine to drive the formation of the four-membered azetidine ring. Researchers have successfully engineered enzymes to catalyze this transformation with high precision.

A notable example is the development of an engineered cytochrome P450 variant that functions as a "carbene transferase." This biocatalyst facilitates the enantioselective one-carbon ring expansion of aziridines to produce azetidines. The enzyme, a laboratory-evolved variant of cytochrome P450BM3 designated P411-AzetS, demonstrates exceptional control over the stereochemistry of the reaction, achieving a 99:1 enantiomeric ratio (er). researchgate.net This biocatalytic approach effectively overrides competing side reactions, such as the cheletropic extrusion of olefins from aziridinium ylides, to favor the desired researchgate.netnih.gov-Stevens rearrangement pathway leading to the azetidine product. researchgate.net

The transition metal-catalyzed ring expansion of aziridines also provides a chemical precedent for this transformation. For instance, palladium catalysts have been used to convert methyleneaziridines into 3-methyleneazetidin-2-ones through carbon monoxide insertion and subsequent rearrangement, demonstrating the feasibility of N-C2 bond cleavage and ring expansion. nih.gov

Table 1: Example of Enzyme-Catalyzed Azetidine Synthesis via Ring Expansion

Catalyst Substrate Class Transformation Key Feature Enantiomeric Ratio (er) Reference

The utility of biocatalysis extends to the synthesis of chiral precursors that can be subsequently converted into functionalized azetidines. This multi-step chemoenzymatic approach combines the strengths of both biocatalysis and traditional organic synthesis.

One such strategy involves the synthesis of highly efficient chiral organocatalysts derived from the stereoselective ring-opening of chiral aziridines. nih.gov These catalysts have proven effective in asymmetric aldol (B89426) reactions. The resulting chiral aldol adduct can then be transformed into a chiral azetidine ring through a convenient synthetic pathway. nih.gov This highlights an indirect but powerful application of biocatalytic principles, where an enantiopure starting material, potentially accessible through enzymatic resolution, is used to generate a catalyst that imparts chirality onto a new molecule, which is ultimately cyclized to the target azetidine.

Furthermore, the nucleophilic ring-opening of enantiopure aziridine-2-carboxylates is a well-established strategy for producing α- and β-amino acids. clockss.org These chiral amino acids are versatile building blocks that can be used in a variety of synthetic pathways to construct complex nitrogen-containing heterocycles, including derivatives of 2-methylazetidine.

Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, significant effort has been directed toward developing environmentally friendly methods for synthesizing heterocyclic compounds. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Several green strategies are applicable to the synthesis of the 2-methylazetidine core:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been demonstrated in an alkaline aqueous medium under microwave irradiation, offering a simple and efficient cyclocondensation method. organic-chemistry.org

Deep Eutectic Solvents (DES): These materials are a new generation of green solvents that are often biodegradable, non-toxic, and have low volatility. nih.gov They have been successfully used as an alternative to volatile organic solvents in the synthesis of various heterocyclic compounds, proving to be highly efficient reaction media. nih.gov

Mechanochemistry: Solvent-free synthesis using techniques like ball-milling represents a highly sustainable approach. rsc.org Mechanochemical methods can produce compounds in minimal time with high yields and without the need for strenuous purification techniques, directly addressing the environmental impact of solvent waste. rsc.org

These methodologies represent a shift towards more sustainable synthetic practices in pharmaceutical and chemical manufacturing.

Table 2: Overview of Environmentally Benign Synthetic Techniques

Technique Principle Advantages Applicability to Azetidine Synthesis Reference
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and uniformly. Reduced reaction times, increased yields, improved purity. Cyclocondensation of haloamines or dihalides with amines. organic-chemistry.org
Deep Eutectic Solvents (DES) Employs a mixture of hydrogen bond donors and acceptors as a solvent system. Low toxicity, low volatility, often biodegradable, replaces hazardous organic solvents. Intramolecular cyclization reactions. nih.gov

Reactivity and Mechanistic Investigations of 2 Methylazetidine Hydrochloride

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

Azetidines, while more stable than their three-membered aziridine (B145994) counterparts, readily undergo ring-opening reactions under specific conditions. ambeed.comclockss.org These reactions are often facilitated by the activation of the nitrogen atom, typically through protonation or by the attachment of an electron-withdrawing group, which enhances the electrophilicity of the ring carbons. clockss.org The regioselectivity of these reactions is a key aspect, dictated by electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a primary mechanism for the cleavage of the azetidine ring. The course of these reactions is heavily dependent on the nature of the nucleophile, the solvent, and the presence of catalysts.

In the presence of acid, the nitrogen atom of the azetidine ring is protonated, forming a more reactive azetidinium ion. This process significantly facilitates nucleophilic attack. For instance, N-substituted azetidines have been shown to undergo intramolecular ring-opening decomposition at acidic pH through the nucleophilic attack of a pendant amide group. nih.gov The stability of these compounds is influenced by the position of substituents on attached aromatic rings and the length of the alkyl chain connecting the azetidine to the amide. nih.gov

The acid-catalyzed ring-opening of epoxides, which are structurally related to azetidines, provides a useful analogy. In acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide ring, indicating the development of a partial positive charge on this carbon in the transition state. youtube.comyoutube.com This suggests that in the acid-catalyzed ring-opening of 2-methylazetidine (B154968), the nucleophile would likely attack the more substituted C2 carbon.

A study on N-linked heteroaryl azetidines demonstrated that their stability at acidic pH varies significantly based on the heteroaryl substituent. nih.gov For example, a 3-pyridyl analogue was found to be significantly less stable than its 2- and 4-pyridyl counterparts, highlighting the electronic influence of the N-substituent on the ring's reactivity. nih.gov

Table 1: Stability of N-substituted Azetidines at Acidic pH

CompoundN-SubstituentHalf-life (T1/2) at pH 1.8
1 3-pyridyl3.8 h
2 2-pyridylStable
3 4-pyridylStable
4 Phenyl< 1 h
5 4-methoxyphenyl< 1 h
6 4-chlorophenyl< 1 h

This table is based on data presented in a study on the intramolecular ring-opening decomposition of aryl azetidines. nih.gov

Lewis acids are effective catalysts for the ring-opening of azetidines, particularly those activated with an N-tosyl group. iitk.ac.inacs.org These reactions often proceed with high regioselectivity, following an SN2-type pathway. iitk.ac.inacs.org For example, the Cu(OTf)₂-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols yields 1,3-amino ethers in excellent yields. iitk.ac.inacs.org The reaction with chiral, non-racemic azetidines produces non-racemic products, supporting the SN2 mechanism. iitk.ac.in

Various Lewis acids, including Cu(OTf)₂, BF₃·OEt₂, and Zn(OTf)₂, have been successfully employed. acs.org The choice of Lewis acid and solvent can influence the reaction outcome. In some cases, instead of a simple nucleophilic addition, a rearrangement can occur, leading to the formation of (E)-allylamines from 2-aryl-N-tosylazetidines. acs.org

Table 2: Lewis Acid-Mediated Ring Opening of (S)-2-phenyl-N-tosylazetidine with Methanol

Lewis AcidSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cu(OTf)₂CH₃OH6529288
Sc(OTf)₃CH₃OH6548582
Yb(OTf)₃CH₃OH6567875
In(OTf)₃CH₃OH6558179

This table is a representative example based on findings from studies on Lewis acid-mediated ring-opening of azetidines. iitk.ac.inacs.org

Photochemical methods offer a distinct approach to azetidine ring-opening. This can be achieved through a "build and release" strategy, where a precursor is first photochemically cyclized to form a strained azetidine intermediate, which then undergoes a subsequent ring-opening reaction. beilstein-journals.orgnih.gov For instance, α-aminoacetophenones can be converted to highly strained azetidinols via a Norrish-Yang cyclization upon irradiation. These azetidinols can then be readily opened by the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov

The success of this two-step process is highly dependent on the nature of the protecting group on the nitrogen atom. beilstein-journals.orgnih.gov A benzhydryl protecting group has been identified as being crucial for both the photochemical cyclization and the subsequent ring-opening step. beilstein-journals.orgnih.gov

Enantioselective Ring Opening

The enantioselective ring-opening of azetidines is a valuable transformation for the synthesis of chiral, non-racemic building blocks. While the use of chiral N-tosyl azetidines in Lewis acid-mediated reactions can lead to products with good enantiomeric excess, the development of catalytic enantioselective methods is an ongoing area of research. iitk.ac.in

One study reported the ring-opening of enantiomerically enriched 2-aryl azetidines with aryl borates. nih.gov While N-tosyl azetidines yielded racemic products, suggesting a carbocationic intermediate, the introduction of a hydroxyl group on the azetidine ring led to a predominant inversion of configuration. nih.gov This indicates that the hydroxyl group can direct the nucleophilic attack.

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of nucleophilic attack on the azetidine ring is a critical factor. magtech.com.cn For 2-substituted azetidines, the attack can occur at either the C2 or C4 position. The outcome is governed by a combination of electronic and steric effects. magtech.com.cn

In Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines, the nucleophile consistently attacks the C2 carbon, which is activated by the aryl group. iitk.ac.inacs.org This high regioselectivity is attributed to the stabilization of the SN2 transition state by the adjacent aryl ring.

The stereoselectivity of the ring-opening is also a key consideration. As mentioned earlier, Lewis acid-mediated reactions of chiral 2-aryl-N-tosylazetidines proceed with inversion of configuration at the stereocenter, consistent with an SN2 mechanism. iitk.ac.in In contrast, the ring-opening of enantiomerically enriched 2-aryl oxetanes with aryl borates can proceed with retention of configuration, suggesting an intramolecular delivery of the nucleophile. nih.gov

Functionalization and Derivatization Strategies

The functionalization of the azetidine scaffold is a key area of research, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. rsc.org Strategies often involve reactions that either preserve the four-membered ring or use its strain for controlled ring-opening and expansion.

A powerful method for functionalizing the azetidine ring at the C2 position involves the generation of an α-lithioazetidine intermediate, which can then be trapped by various electrophiles. This strategy has been demonstrated for N-protected azetidines. For instance, the α-lithiation of N-Boc-azetidine and subsequent reaction with an electrophile allows for the introduction of a wide range of substituents.

A related and highly relevant strategy involves the generation of N-Boc-2-lithio-2-azetine from N-Boc-3-methoxyazetidine. nih.govorganic-chemistry.org This lithiated intermediate can be trapped with various electrophiles, providing access to 2-substituted 2-azetines. nih.gov The scope of this reaction includes reactions with aldehydes, ketones, and heteroatom electrophiles. nih.govorganic-chemistry.org Transmetalation of the lithiated species to a copper-based reagent can further expand the range of possible reactions to include allylations and propargylations. organic-chemistry.org

The table below summarizes the scope of electrophiles used in trapping N-Boc-2-lithio-2-azetine, a close analogue for understanding the potential reactivity of a 2-methylazetidine-derived intermediate.

Electrophile CategorySpecific ElectrophileProduct TypeReference
Aldehydes & KetonesBenzaldehyde, Acetaldehyde, AcetoneSecondary & Tertiary Alcohols nih.gov
Heteroatom ElectrophilesTrimethylsilyl chloride, Tributyltin chloride, IodineSilylated, Stannylated, Halogenated 2-Azetines nih.gov
Acyl ChloridesBenzoyl chlorideNot Viable nih.gov
Alkylating AgentsMethyl iodide, Butyl iodideNot Viable nih.gov

Table 1: Scope of Electrophiles in Trapping Reactions of N-Boc-2-lithio-2-azetine.

Radical reactions provide another avenue for the synthesis and functionalization of azetidine rings. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which yields highly functionalized azetidines. nih.gov This method is significant as it proceeds via a kinetically favored 4-exo-dig pathway over the thermodynamically more common 5-endo-dig pathway, a preference supported by DFT calculations. nih.gov

In the context of DNA photochemistry, the formation of azetidine photoproducts can involve a stepwise cycloaddition in the triplet excited state, which proceeds through the initial formation of a diradical intermediate followed by ring closure. acs.orgacs.org While this is a specific biological context, it highlights the propensity of precursor molecules to form azetidine rings via radical mechanisms.

Another relevant radical-based approach involves the halogen-atom-transfer (HAT) ability of α-aminoalkyl radicals. This process can convert secondary alkyl iodides into the corresponding alkyl radicals, which can then participate in coupling reactions, a strategy that could be adapted for the functionalization of azetidine derivatives. organic-chemistry.org

The azetidine ring serves as a valuable scaffold for the construction of more complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.govacs.org These structures are of significant interest in drug discovery, particularly for developing leads targeting the central nervous system (CNS). nih.gov

Starting from functionalized azetidines, such as 2-cyanoazetidines derived from β-amino alcohols, a variety of transformations can be employed to build complexity. acs.org For example, a DIBAL reduction of a nitrile group to a primary amine, followed by N-alkylation and subsequent ring-closing metathesis, can lead to the formation of azetidine-fused 8-membered rings. nih.gov

Another strategy involves the metalation of a 2-cyanoazetidine followed by reaction with a suitable dielectrophile to generate novel spirocyclic azetidine scaffolds. nih.gov Cycloaddition reactions with azetine intermediates are also a viable route to fused bicyclic systems containing an azetidine core. nih.gov For instance, [2+2] cycloadditions between 2-azetines and ketenes can produce fused [2.2.0]-bicyclic compounds. nih.gov

The table below outlines several strategies for elaborating the azetidine scaffold into more complex structures.

Starting ScaffoldKey TransformationResulting ArchitectureReference
2-CyanoazetidineDIBAL reduction, N-alkylation, Ring-Closing MetathesisFused 8-membered ring nih.gov
2-CyanoazetidineMetalation, Reaction with dielectrophileSpirocyclic azetidine nih.gov
2-Azetine[2+2] Cycloaddition with keteneFused [2.2.0]-bicyclic system nih.gov
1-Azetine[4+2] Cycloaddition with isocyanateFused [4.2.0]-bicyclic system nih.gov
Polyhydroxylated β-lactamCationic Dieckmann cyclizationPolyhydroxylated bicyclic azetidine rsc.org

Table 2: Strategies for the Synthesis of Complex Architectures from Azetidine Scaffolds.

Isomerization and rearrangement reactions are fundamental transformations in organic synthesis. While the azetidine ring itself is relatively stable, its precursors and derivatives can undergo rearrangements to form the four-membered ring. For example, the Staudinger reaction of 3-azido-1,2-diols with phosphines can lead to the unexpected formation of azetidines through an intramolecular cyclization pathway. researchgate.net

Metal-catalyzed isomerization represents another important class of reactions. For instance, rhodium and iron catalysts can promote the isomerization of 5-heteroatom-substituted isoxazoles into 2-halo-2H-azirines. organic-chemistry.org These highly reactive azirine intermediates are valuable building blocks for various nitrogen-containing heterocycles, and their ring-expansion reactions can be a route to substituted azetidines or other related structures. organic-chemistry.org

Computational Studies on Azetidine Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of molecules like 2-methylazetidine. Theoretical studies provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) calculations and other quantum chemical methods have been extensively used to elucidate the mechanisms of reactions involving azetidines. For example, computational models have been developed to predict which alkene-oxime pairs will successfully react to form azetidines via photocatalysis. mit.edu These models can calculate frontier orbital energies and other factors to pre-screen substrates, moving beyond a trial-and-error approach. mit.edu

In the synthesis of azetidines from ynamides via radical cyclization, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov The calculations revealed that the 4-exo-dig process is kinetically favored, providing a theoretical basis for the experimental outcome. nih.gov

Computational studies have also been crucial in explaining the regioselectivity of azetidine formation. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations of the transition states showed that the barrier to forming the azetidine ring was significantly lower than that for the corresponding five-membered pyrrolidine (B122466) ring, consistent with experimental results. frontiersin.org Similarly, quantum chemical calculations were used to provide a detailed explanation for the exclusive formation of trans-2,3-disubstituted azetidines from the reaction of deprotonated benzylamide anions with oxiranes, going beyond the empirical Baldwin's rules. acs.org The calculations revealed that the geometry of the transition state for the Sₙ2 ring-closure is more favorable for azetidine formation. acs.org

Theoretical studies on the photoinduced formation of azetidines in DNA have also been conducted. acs.orgacs.org These investigations, using functionals like B3LYP, have detailed the stepwise cycloaddition mechanism, which involves the formation of a diradical intermediate. The calculations help to explain why azetidine formation is favored over the formation of other photoproducts like oxetanes. acs.orgacs.org

Prediction of Reactivity and Selectivity

The reactivity and selectivity of 2-methylazetidine hydrochloride in chemical reactions, particularly nucleophilic substitution, are influenced by a combination of electronic and steric factors. The protonation of the nitrogen atom in the hydrochloride salt enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the course of reactions involving azetidine derivatives. researchgate.netnih.gov By modeling the transition states of possible reaction pathways, researchers can estimate activation barriers and predict the most likely products.

For the 2-methylazetidinium cation (the active form of this compound), nucleophilic attack can theoretically occur at either the C2 (substituted) or C4 (unsubstituted) carbon atom, leading to ring-opening. The regioselectivity of this attack is a key aspect of its reactivity.

Electronic Effects: The electron-withdrawing effect of the protonated nitrogen atom polarizes the C-N bonds, making the adjacent carbon atoms electrophilic.

Steric Effects: The methyl group at the C2 position presents a steric hindrance to the approaching nucleophile. Consequently, nucleophilic attack is generally favored at the less hindered C4 position. This is analogous to observations in similar strained heterocyclic systems, such as 2-methylaziridines, where nucleophilic attack preferentially occurs at the less substituted carbon. researchgate.netnih.gov

The interplay of these effects can be illustrated in a predictive data table for the nucleophilic ring-opening of the 2-methylazetidinium ion.

NucleophilePredicted Major Product (Attack at C4)Predicted Minor Product (Attack at C2)Governing Factor for Selectivity
Chloride (Cl⁻)1-amino-3-chlorobutane2-amino-1-chlorobutaneSteric Hindrance
Hydroxide (OH⁻)1-amino-3-butanol2-amino-1-butanolSteric Hindrance
Ammonia (NH₃)Butane-1,3-diamineButane-1,2-diamineSteric Hindrance

Analysis of Strain Energy Release and its Influence on Reactions

The significant reactivity of azetidines is driven by the considerable ring strain inherent in the four-membered ring structure. The strain energy of the azetidine ring is estimated to be approximately 25.4 kcal/mol. This value is comparable to that of other highly reactive small rings like aziridines (27.7 kcal/mol) and cyclobutane (B1203170) (26.3 kcal/mol). nih.gov

The influence of the methyl substituent on the strain energy of the azetidine ring is generally considered to be minimal. nih.gov However, the release of this strain is the primary energetic payoff for reactions that involve the opening of the four-membered ring.

The process of strain energy release can be conceptualized through a reaction coordinate diagram for a nucleophilic ring-opening reaction. The initial reactant, the 2-methylazetidinium ion, resides at a higher energy level due to its ring strain. The transition state represents the energy barrier that must be overcome for the reaction to proceed. The final product, a ring-opened acyclic amine, is at a significantly lower energy state, with the difference in energy largely corresponding to the released strain energy.

Energetic ComponentEstimated Contribution (kcal/mol)Description
Azetidinium Ring Strain Energy~25Inherent energy due to non-ideal bond angles in the four-membered ring.
Energy Input to Break C-N BondVariableEnergy required to cleave the carbon-nitrogen bond, influenced by the nucleophile and solvent.
Energy Released from C-Nucleophile Bond FormationVariableEnergy released upon formation of the new bond between the carbon atom and the nucleophile.
Net Strain Energy Release ~25 The primary thermodynamic driving force for the ring-opening reaction.

Applications of 2 Methylazetidine Hydrochloride in Advanced Organic Synthesis

Role in Medicinal Chemistry and Drug Discovery (General Azetidine (B1206935) Context)

The azetidine ring is a prominent feature in a multitude of medicinally important compounds, owing to its unique structural and physicochemical properties. Its incorporation into a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The azetidine ring has emerged as such a scaffold due to its ability to impart desirable properties to drug candidates. nih.gov Its rigid, three-dimensional structure can help to pre-organize substituents in a specific spatial orientation, leading to enhanced binding affinity and selectivity for a particular target. nih.gov The strain within the four-membered ring also contributes to its unique chemical reactivity, allowing for further functionalization. rsc.org

The development of drugs targeting the central nervous system (CNS) presents a significant challenge, largely due to the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, play a crucial role in its ability to penetrate the BBB. Azetidine-based scaffolds have been successfully employed in the design and synthesis of CNS-focused lead-like libraries. nih.govacs.org By carefully selecting and modifying the substituents on the azetidine ring, it is possible to fine-tune the properties of the resulting compounds to meet the stringent requirements for CNS activity. nih.govacs.org

The azetidine moiety is found in a wide range of therapeutic agents with diverse pharmacological activities. nih.gov These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The structural rigidity and unique stereochemistry of the azetidine ring can contribute to the potency and selectivity of these drugs. For instance, spirocyclic azetidines have been investigated for their potential in drug discovery, with some derivatives showing promising activity as anesthetics. nih.gov The versatility of the azetidine scaffold continues to inspire the development of new therapeutic agents for a variety of diseases.

Development of Novel Therapeutic Agents

Antioxidant Activity

The investigation of azetidine derivatives has revealed their potential as antioxidant agents. jmchemsci.comjmchemsci.com While direct studies on the antioxidant properties of 2-methylazetidine (B154968) hydrochloride are not extensively documented in the provided results, the broader class of azetidin-2-one (B1220530) derivatives has been a focus of research for their biological activities, including antioxidant capacity. jmchemsci.comjmchemsci.com These compounds are four-membered cyclic amides, also known as β-lactams, and their chemical structure lends them to a variety of biological interactions. jmchemsci.comjmchemsci.com

The antioxidant potential of these derivatives is often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. jmchemsci.comjmchemsci.comresearchgate.net This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. jmchemsci.com For instance, a synthesized azetidine-2-one derivative demonstrated significant scavenging activity against the DPPH free radical, with a maximum percentage of 85% at a concentration of 25 μg. jmchemsci.com This activity is comparable to that of known antioxidants like ascorbic acid. jmchemsci.com

The mechanism behind the antioxidant activity of these compounds is attributed to their ability to react with and neutralize reactive oxygen species (ROS). researchgate.net ROS are implicated in various pathological conditions, and the development of synthetic antioxidants is crucial for mitigating their harmful effects. researchgate.net The synthesis of novel azetidine and azetidin-2-one derivatives has shown promise in yielding compounds with notable DPPH radical scavenging activity. researchgate.net

Furthermore, research into other heterocyclic compounds containing moieties often found in conjunction with the azetidine ring, such as thiazole (B1198619) and oxadiazole, has also highlighted their antioxidant potential. nih.govresearchgate.net Derivatives of 2-amino-5-methylthiazol containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized and shown to possess significant radical scavenging effects. nih.govresearchgate.net The antioxidant capacity of these molecules is often influenced by the presence of electron-donating substituents. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to understand the structure-activity relationship of these antioxidant compounds. nih.gov These studies analyze parameters like bond dissociation enthalpy and ionization potential to predict the radical scavenging mechanism. nih.gov For some phenol (B47542) derivatives incorporating a thiazole ring, the sequential proton loss-electron transfer mechanism is suggested as the preferred pathway for their antioxidant action. nih.gov

While the direct antioxidant activity of 2-methylazetidine hydrochloride remains an area for further exploration, the broader family of azetidine derivatives represents a promising class of compounds for the development of new antioxidant agents. jmchemsci.comjmchemsci.comresearchgate.net

Anticancer Activity

Azetidine-containing compounds have emerged as a significant class of heterocyclic molecules with a wide spectrum of biological activities, including anticancer properties. jmchemsci.comarabjchem.orgmedwinpublishers.com The four-membered azetidine ring is a structural motif present in various synthetic compounds that have been investigated for their potential as therapeutic agents. medwinpublishers.com

Research has focused on the synthesis of novel azetidin-2-one (β-lactam) derivatives and their evaluation for cytotoxic activity against cancer cell lines. arabjchem.org For example, a series of 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-ones were synthesized and tested for their in vitro cytotoxic properties. arabjchem.org Among the synthesized compounds, certain derivatives, specifically 5f and 5g, exhibited notable cytotoxic activity. arabjchem.org This highlights the potential of the azetidin-2-one scaffold in the design of new anticancer drugs. arabjchem.org

The mechanism by which some azetidine-containing molecules exert their anticancer effects can be through the inhibition of essential cellular processes in cancer cells. While the specific mechanisms for all derivatives are not fully elucidated, the structural features of these compounds allow them to interact with various biological targets. arabjchem.org

The development of azetidine derivatives as anticancer agents is an active area of research. The ability to synthesize a variety of substituted azetidin-2-ones allows for the exploration of structure-activity relationships, which can lead to the identification of more potent and selective anticancer compounds. arabjchem.org The intrinsic ring strain of the azetidine ring also contributes to its unique chemical reactivity, which can be harnessed for therapeutic purposes. medwinpublishers.com

In addition to azetidin-2-ones, other azetidine derivatives are being explored. The versatility of the azetidine moiety makes it a valuable building block in medicinal chemistry for the creation of new molecules with potential applications in oncology. medwinpublishers.com

Antimicrobial Properties

This compound serves as a precursor in the synthesis of compounds with significant antimicrobial properties. lookchem.com The azetidine ring, a four-membered saturated cyclic amine, is a key structural feature in numerous synthetic compounds with diverse biological activities, including antibacterial and antifungal actions. medwinpublishers.comnih.govresearchgate.net

One of the notable applications of this compound is in the creation of bacterial peptide deformylase inhibitors. lookchem.com These inhibitors are critical in the development of new antibacterial treatments because they target an essential enzyme involved in bacterial protein synthesis. lookchem.com By inhibiting this enzyme, the growth and replication of bacteria can be effectively controlled. lookchem.com

The broader class of azetidine derivatives has been extensively studied for its antimicrobial potential. For instance, novel, variously substituted nitroazetidines have been designed and synthesized, demonstrating potent antibacterial activity against Gram-positive bacteria such as E. faecalis and various strains of S. aureus. nih.gov One particular compound, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine, showed potency close to that of the antibiotic norfloxacin. nih.gov The introduction of a nitro group is a strategy that has been observed to generally enhance the antibacterial activity of azetidine-containing compounds. nih.gov

Furthermore, the synthesis of 2-azetidinone (β-lactam) derivatives has been a cornerstone of antimicrobial research. researchgate.net These compounds function by forming a covalent adduct with bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential for the biosynthesis of the bacterial cell wall. arabjchem.org A variety of 2-azetidinone derivatives have been synthesized and shown to possess strong antibacterial and antimicrobial activities. researchgate.net For example, a series of 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-ones were synthesized, and several of these compounds exhibited good antibacterial activity. arabjchem.org

The structural modifications of the azetidine ring and its substituents play a crucial role in determining the antimicrobial efficacy. wisdomlib.org Studies have shown that the presence of certain functional groups can significantly influence the antimicrobial potency of the synthesized compounds. wisdomlib.org For instance, in a study of azetidine analogous compounds, derivatives from 2-chlorobenzaldehyde (B119727) were found to be more potent than those from benzaldehyde. wisdomlib.org

The antimicrobial spectrum of azetidine derivatives is broad, with activity reported against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some synthesized 2-methylthio-benzo[g] nih.govrsc.orgacs.orgtriazolo[1,5-a]quinazoline derivatives have shown significant antimicrobial activity against a range of bacterial and fungal strains. nih.gov

Below is a table summarizing the antimicrobial activity of selected azetidine derivatives:

Compound/Derivative Class Target Microorganism(s) Key Findings
1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine E. faecalis, S. aureus Potency close to norfloxacin. nih.gov
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-ones S. aureus, Bacillus pumillus, E. coli, P. aeruginosa Good antibacterial activity, with some compounds showing MIC of 25 μg/mL. arabjchem.org
Azetidine analogous compounds from 2-chlorobenzaldehyde E. coli, S. aureus, P. aeruginosa Outperformed standard drugs and counterparts in inhibiting microbial growth. wisdomlib.org
2-methylthio-benzo[g] nih.govrsc.orgacs.orgtriazolo[1,5-a]quinazoline derivatives Various Gram-positive and Gram-negative bacteria, and fungi Significant antimicrobial activity against six bacterial and six fungal strains. nih.gov
Phenylthiazole derivatives with primary amines Methicillin-resistant Staphylococcus aureus (MRSA) One compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA USA300. ekb.eg

The ongoing research into azetidine-based compounds continues to provide promising candidates for the development of new and effective antimicrobial agents to combat the growing challenge of antibiotic resistance. ekb.egnih.gov

Triple Reuptake Inhibitors

The scaffold of this compound is a valuable component in the synthesis of triple reuptake inhibitors (TRIs), a class of antidepressants designed to simultaneously block the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.govwikipedia.org This "broad spectrum" approach is hypothesized to lead to a more rapid onset of action and greater efficacy compared to traditional antidepressants that target only one or two of these neurotransmitters. nih.govnih.gov

The rationale behind developing TRIs stems from the understanding that deficiencies in all three monoamine neurotransmitters are linked to depression. nih.gov While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been successful, they can have a delayed onset of action and may not achieve full remission in all patients. nih.gov The addition of a dopaminergic component is thought to address symptoms like anhedonia, which is the inability to feel pleasure, and may improve cognitive performance and reduce side effects such as sexual dysfunction. nih.govnih.gov

Several series of azetidine derivatives have been synthesized and evaluated for their activity as TRIs. For example, 3-phenethylazetidine derivatives have been developed and tested for their ability to inhibit the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). lookchem.com One compound from this series, compound 2at, was identified as a potent TRI and a promising candidate for further development. lookchem.com

In another study, bioisosteric modification of a 3-α-oxyazetidine led to the synthesis of 166 novel 3-aminoazetidine derivatives. nih.gov These compounds were screened for their inhibitory activity against the three monoamine transporters. The goal was to identify compounds with a specific inhibitory profile, ideally with greater potency for hSERT and hNET compared to hDAT. nih.gov Through lead optimization, which included assessing microsomal stability and other key drug-like properties, compound 10dl was selected as a candidate for further investigation. nih.gov

The table below presents data on selected azetidine-based triple reuptake inhibitors:

Compound Series Key Structural Feature Desired Activity Profile Notable Compound(s)
3-Phenethylazetidines Phenethyl group at the 3-position of the azetidine ring Potent inhibition of hSERT, hNET, and hDAT 2at lookchem.com
3-Aminoazetidines Amino group at the 3-position of the azetidine ring hSERT > hNET > hDAT 10dl nih.gov
Azabicyclohexanes Bicyclic core structure related to bicifadine Clinically-relevant potency against NE, SER, and DA transporters DOV 216,303, DOV 21,947, DOV 102,677 nih.gov

The development of TRIs is a significant area of research in modern antidepressant therapy. lookchem.com The unique structural properties of the azetidine ring make it a valuable building block for creating novel molecules with the desired polypharmacological profile for treating depression and potentially other conditions like obesity and addiction. nih.govnih.gov

Modulators of Neurological Pathways

The this compound framework is integral to the synthesis of molecules that modulate neurological pathways, extending beyond the scope of triple reuptake inhibition. Azetidine derivatives have been investigated for their effects on various central nervous system (CNS) targets and have shown potential in addressing conditions related to neuroinflammation and neuronal damage.

One notable example is the compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, also known as KHG26792. nih.gov This azetidine derivative has been shown to have a protective effect against hypoxia-induced toxicity in microglial cells. nih.gov Microglia are the primary immune cells of the CNS, and their activation plays a key role in neuroinflammation. KHG26792 was found to suppress the activation of microglia, suggesting its potential as a therapeutic agent for conditions involving neuronal damage and inflammation. nih.gov The compound was also observed to have an anti-oxidant role, which is significant as oxidative stress is a major contributor to CNS dysfunction. nih.gov

The broader class of azetidine-2-one derivatives has also been recognized for its CNS activity. jmchemsci.comjmchemsci.com The unique four-membered ring structure of these compounds allows them to interact with various biological targets within the CNS. jmchemsci.comjmchemsci.com

Furthermore, the modulation of monoamine transporters by azetidine derivatives, as discussed in the context of triple reuptake inhibitors, represents a significant modulation of neurological pathways. nih.govdrugbank.com By altering the levels of serotonin, norepinephrine, and dopamine in the synapse, these compounds can have profound effects on mood, cognition, and behavior. nih.govwikipedia.org The development of tricyclic and other norepinephrine-reuptake inhibitors has a long history in the treatment of depression and related disorders, and azetidine-based compounds represent a newer generation of molecules in this field. drugbank.com

The research into azetidine derivatives as modulators of neurological pathways is a dynamic field. The versatility of the azetidine scaffold allows for the synthesis of a wide range of compounds with the potential to target different aspects of CNS function and pathology.

Applications in Materials Science

Polymerization Involving Azetidine Monomers

The strained four-membered ring of azetidine and its derivatives, such as 2-methylazetidine, makes them suitable monomers for ring-opening polymerization to produce polyamines. rsc.org These resulting polymers have a variety of important applications in materials science, including use in antibacterial and antimicrobial coatings, CO2 adsorption, and as materials for chelation and templating. rsc.org

The polymerization of azetidine monomers can proceed through different mechanisms, most notably cationic ring-opening polymerization (CROP). acs.orgresearchgate.net CROP of azetidine typically leads to the formation of branched poly(propylenimine) (PPI). acs.orgresearchgate.net The reaction kinetics and the resulting polymer architecture, including the distribution of primary, secondary, and tertiary amines, can be influenced by various synthesis conditions such as reaction time, temperature, and the ratio of monomer to initiator. acs.orgresearchgate.net For example, it has been observed that primary amines are converted to tertiary amines with increased polymerization time. acs.orgresearchgate.net

The control over the polymerization process of these nitrogen-containing monomers can be challenging, but it is crucial for tailoring the properties of the final polymer for specific applications. rsc.org For instance, in the context of CO2 capture, branched PPI synthesized from azetidine can be impregnated into mesoporous silica (B1680970) to create composite adsorbents. acs.orgresearchgate.net

In contrast to the cationic polymerization of non-activated aziridines and azetidines which yields branched structures, aziridines activated with electron-withdrawing groups on the nitrogen atom can undergo anionic polymerization to form linear polymers. researchgate.net This highlights the versatility of these small-ring heterocyclic monomers in producing polymers with different architectures.

The study of azetidine polymerization provides a foundation for the development of new macromolecular structures with tailored properties. rsc.org The ability to create both linear and branched polyamines from azetidine-based monomers opens up possibilities for designing advanced materials for a wide range of applications.

Use as Chiral Templates

The inherent structural features of the 2-methylazetidine scaffold, namely its conformational rigidity and the presence of a stereogenic center, make it a valuable building block for the creation of chiral templates and auxiliaries in asymmetric synthesis. rsc.orgnih.gov These templates are instrumental in transferring stereochemical information to a prochiral substrate, enabling the synthesis of enantiomerically enriched products. nih.gov The four-membered ring is more stable than that of analogous aziridines, which allows for easier handling while still possessing sufficient ring strain to influence reactivity. rsc.orgresearchgate.net Derivatives of 2-methylazetidine are frequently employed as chiral ligands in metal-catalyzed reactions, where they create a defined chiral environment around the metal center, thereby directing the stereochemical outcome of the transformation. researchgate.netresearchgate.net

A prominent application of chiral azetidine templates is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. researchgate.net Research has demonstrated that chiral β-amino alcohols derived from azetidines are highly effective catalysts for this transformation. For instance, (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine, a derivative of (S)-azetidinecarboxylic acid, has been shown to catalyze the addition of diethylzinc (B1219324) to a variety of aldehydes. researchgate.net This process yields chiral secondary alcohols with high optical purity, achieving enantiomeric excesses (ee) up to 100% under mild reaction conditions. researchgate.net The reaction proceeds with excellent yields and demonstrates the effective transfer of chirality from the azetidine-based ligand to the final product. researchgate.net

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by an (S)-Azetidine-Derived Amino Alcohol researchgate.net

Aldehyde SubstrateResulting Chiral Secondary AlcoholEnantiomeric Excess (ee)
Benzaldehyde(S)-1-Phenyl-1-propanol96%
4-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol98%
4-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol95%
2-Naphthaldehyde(S)-1-(2-Naphthyl)-1-propanol100%
Cinnamaldehyde(S)-1-Phenyl-2-penten-1-ol97%
Heptanal(S)-3-Nonanol72%

Further extending the utility of this scaffold, researchers have developed other sophisticated chiral ligands. Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been successfully evaluated as a catalyst for the asymmetric addition of various organozinc reagents to aldehydes. researchgate.net This catalyst has proven to be highly versatile, facilitating not only ethylation but also methylation, arylation, and alkynylation reactions with outstanding levels of enantioselectivity. researchgate.net The results underscore the efficacy of the azetidine ring as a rigid chiral backbone for designing powerful catalytic systems. researchgate.netbirmingham.ac.uk In these applications, the defined stereochemistry of the 2-substituted azetidine ring dictates the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the alcohol product. researchgate.net

Table 2: Asymmetric Addition of Organozinc Reagents to Aldehydes Using N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol Catalyst researchgate.net

ReagentAldehydeReactionEnantiomeric Excess (ee)
DiethylzincBenzaldehydeEthylationup to 98.4%
DimethylzincBenzaldehydeMethylationup to 94.1%
DiphenylzincBenzaldehydeArylationup to 99.0%
Phenylacetylene/DiethylzincBenzaldehydeAlkynylationup to 84.6%

These detailed findings highlight how the 2-methylazetidine core serves as a foundational chiral template. By modifying the substituent at the nitrogen atom or the functional group at the C2 position, a diverse library of chiral ligands can be synthesized, each tailored for specific asymmetric transformations. researchgate.netresearchgate.net The successful application of these templates in generating products with high enantiomeric purity is a testament to the predictable and effective stereochemical control exerted by the chiral azetidine ring system in advanced organic synthesis. researchgate.netbirmingham.ac.uk

Analytical Characterization Methodologies for 2 Methylazetidine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-Methylazetidine (B154968) hydrochloride. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint, revealing detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methylazetidine hydrochloride, ¹H and ¹³C NMR are the most informative.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the protonated nitrogen atom significantly influences the chemical shifts of adjacent protons. The spectrum would typically show distinct signals for the methyl group, the methine proton at the C2 position, and the two methylene (B1212753) groups of the azetidine (B1206935) ring.

¹³C NMR complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the four carbon atoms in the 2-methylazetidine structure.

While less common for routine characterization, ¹⁵N NMR could be used to directly probe the nitrogen atom of the azetidine ring, offering insights into its electronic environment, particularly its quaternization in the hydrochloride salt form. ¹⁹F NMR would only be applicable if the molecule were functionalized with fluorine, which is not the case for the parent compound.

Table 1: Typical NMR Data for this compound

Nucleus Atom Position Expected Chemical Shift (δ) ppm Multiplicity
¹H -CH₃ ~1.6 Doublet
-CH₂- (ring) ~2.5 - 2.9 Multiplet
-CH₂- (ring) ~3.8 - 4.2 Multiplet
-CH- (ring) ~4.4 - 4.8 Multiplet
-N⁺H₂- ~9.5 - 10.5 Broad Singlet
¹³C -CH₃ ~15 -
-CH₂- (C3) ~23 -
-CH- (C2) ~56 -
-CH₂- (C4) ~58 -

Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

In a typical MS (B15284909) analysis, the molecule is ionized, often losing the hydrochloride component and detecting the protonated free base [M+H]⁺. The exact mass measured by HRMS can confirm the molecular formula (C₄H₁₀N⁺ for the cation) with high accuracy. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within complex mixtures. nih.govnih.gov

Table 2: Mass Spectrometry Data for 2-Methylazetidine

Parameter Value Source
Molecular Formula C₄H₉N nih.gov
Molecular Weight (Free Base) 71.12 g/mol nih.gov
Molecular Formula (HCl Salt) C₄H₁₀ClN medchemexpress.com
Molecular Weight (HCl Salt) 107.58 g/mol medchemexpress.com
Exact Mass (Free Base) 71.0735 u nih.gov
Common Ion (ESI+) [M+H]⁺

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the functional groups present. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. chemicalbook.com The most prominent of these is the broad absorption associated with the N⁺-H stretching vibrations of the ammonium (B1175870) salt.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2700-3000 N⁺-H stretch Secondary Ammonium Salt
~2850-2960 C-H stretch Alkyl (CH, CH₂, CH₃)
~1580-1650 N-H bend Secondary Amine Salt
~1450 C-H bend Alkyl (CH₂, CH₃)
~1100-1250 C-N stretch Alkylamine

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks unique to the molecule. docbrown.info

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for determining its purity and for isolating it during synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds. nih.gov For a polar and basic compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

The method can separate the target compound from impurities, such as starting materials, byproducts, or degradation products. researchgate.net Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The use of a Diode Array Detector (DAD) can further aid in peak purity assessment and identification. nih.gov

Table 4: Typical HPLC Method Parameters for this compound Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or universal detection like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. nih.gov It is frequently utilized to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. In the context of this compound synthesis, TLC on silica (B1680970) gel plates can effectively separate the product from less polar reactants or byproducts. rsc.org The position of the spot corresponding to the compound, identified by its retardation factor (Rf) value, provides a qualitative measure of its presence and purity. Visualization is typically achieved using a staining agent, such as potassium permanganate (B83412) or ninhydrin, as the compound is not UV-active.

X-Ray Crystallography for Absolute Configuration Determination

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for this compound is not publicly available. Consequently, detailed research findings, including crystallographic data tables specifying parameters such as unit cell dimensions, space group, and atomic coordinates for the absolute configuration determination of this compound, cannot be provided.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For a chiral molecule like 2-methylazetidine, single-crystal X-ray diffraction is the definitive method for unambiguously establishing its absolute configuration (the specific spatial arrangement of its atoms). This process involves growing a suitable single crystal of the hydrochloride salt and analyzing its diffraction pattern when exposed to X-rays.

The determination of the absolute configuration from X-ray diffraction data relies on the phenomenon of anomalous dispersion. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. Analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer (R or S).

In the absence of a heavy atom in the molecule itself, the formation of a salt with a chiral counter-ion of known absolute configuration can also be employed to determine the stereochemistry of the target molecule by providing a known reference point within the crystal structure.

While the principles of this methodology are well-established, the lack of published experimental data for this compound means that a detailed analysis and presentation of its specific crystallographic characteristics are not possible at this time. Further research involving the crystallization and X-ray diffraction analysis of this compound would be required to generate the data needed for a complete discussion of its absolute configuration as determined by this method.

Q & A

Q. What are the key synthetic methodologies for 2-Methylazetidine hydrochloride, and how do reaction parameters affect product purity?

Common synthetic routes include ring-closing reactions (e.g., [3+1] cycloaddition) and reductive amination of precursor amines. Reaction parameters such as pH (optimized between 7–9), temperature (controlled at 0–25°C), and solvent polarity (e.g., dichloromethane or toluene) significantly influence azetidine ring formation and yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Monitoring by TLC or HPLC is critical to confirm intermediate stability .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • ¹H/¹³C NMR : Confirms the azetidine ring structure (e.g., chemical shifts at δ 3.5–4.0 ppm for CH₂ groups adjacent to nitrogen) and methyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 136.07).
  • FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and chloride counterion vibrations.
  • X-ray crystallography : Resolves stereochemical configuration in crystalline forms .

Q. What are the recommended storage conditions for this compound to maintain long-term stability?

Store desiccated at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis. For biological studies, prepare stock solutions in anhydrous DMSO , aliquot to avoid freeze-thaw cycles, and use within 1 month. Regularly assess purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be systematically addressed?

  • Orthogonal assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding kinetics.
  • Standardized conditions : Control buffer pH (7.4), ionic strength (150 mM NaCl), and purity thresholds (>98% by HPLC).
  • Meta-analysis : Aggregate data from multiple studies to identify outliers (e.g., batch-specific impurities or solvent artifacts).
  • Counterion effects : Compare hydrochloride vs. other salts (e.g., trifluoroacetate) to assess activity discrepancies .

Q. What strategies improve the aqueous solubility of this compound without compromising stability?

  • Co-solvent systems : Use PEG-400/water (20:80 v/v) to enhance solubility while maintaining chemical integrity.
  • Salt modification : Synthesize hydrophilic salts (e.g., citrate or phosphate) via ion exchange.
  • Lyophilization : Freeze-dry from tert-butanol/water (1:1) to create stable amorphous powders.
  • Accelerated stability testing : Monitor degradation (40°C/75% RH for 4 weeks) via UPLC-MS to identify optimal formulations .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Molecular docking : Use AutoDock Vina to screen derivatives against target receptors (e.g., GPCRs) and off-target proteins. Prioritize compounds with ΔG < -8 kcal/mol.
  • Molecular dynamics (MD) simulations : Assess binding stability (GROMACS, 100 ns trajectories) to identify rigid analogs with reduced conformational flexibility.
  • QSAR models : Train on datasets (IC50, logP) to predict ADMET properties and optimize pharmacokinetic profiles .

Methodological Notes

  • Synthetic Optimization : For scale-up, use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 50% compared to conventional heating .
  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve structural ambiguities .
  • Biological Assays : Pre-incubate derivatives with human liver microsomes (1 mg/mL, 37°C) to assess metabolic stability before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.